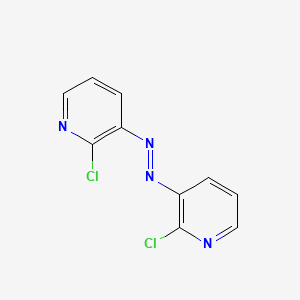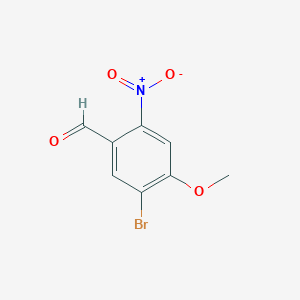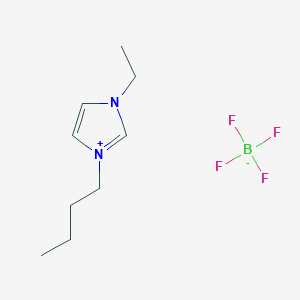
1-Propylpyridinium tetrafluoroborate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C8H12BF4N . It has a molecular weight of 208.99 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 1-Propylpyridinium consists of a pyridinium ring with a propyl (three-carbon) chain attached . The tetrafluoroborate anion is a separate entity, consisting of a boron atom surrounded by four fluorine atoms .Physical and Chemical Properties Analysis
1-Propylpyridinium tetrafluoroborate has been characterized thermophysically. Its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity have been determined over the temperature range (278.15 to 338.15) K . It has a melting point below room temperature and decomposes slowly in the presence of water .Mécanisme D'action
Target of Action
1-Propylpyridinium tetrafluoroborate is an ionic liquid, a type of solvent known for its low volatility and high thermal stability . The primary targets of this compound are not well-defined due to the nature of ionic liquids. They don’t typically interact with biological targets in the same way as traditional drugs do. Instead, their effects are often observed at the cellular or organism level .
Mode of Action
The mode of action of 1-Propylpyridinium tetrafluoroborate is not fully understood. As an ionic liquid, it doesn’t interact with specific biological targets like enzymes or receptors. Instead, its effects are likely due to its physicochemical properties, such as its ability to disrupt cellular membranes or interfere with protein function .
Biochemical Pathways
Ionic liquids have been shown to affect various biological processes, including cellular respiration and ion transport
Pharmacokinetics
The thermophysical properties of this compound, such as its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity, have been characterized . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
For example, they can affect the growth and survival of aquatic organisms like Daphnia magna and Vibrio fischeri .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Propylpyridinium tetrafluoroborate. For instance, temperature can affect the compound’s physicochemical properties, which in turn can influence its biological activity . Furthermore, the presence of other substances in the environment can also affect the compound’s behavior .
Safety and Hazards
Propriétés
IUPAC Name |
1-propylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJEHLGNUHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)





